tert-Butyl (2S,3R)-2-(Fmoc-amino)-3-hydroxybutanoate
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Overview
Description
Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester is a chemical compound with the molecular formula C23H27NO5 and a molecular weight of 397.47 g/mol . It is commonly used in peptide synthesis as a protecting group for the amino acid threonine . This compound is known for its high purity and stability, making it a valuable reagent in various chemical and biological research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester typically involves the protection of the amino group of L-threonine with the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group . The reaction is carried out in the presence of a base such as diisopropylethylamine (DIPEA) and a coupling reagent like dicyclohexylcarbodiimide (DCC) . The tert-butyl ester group is introduced to protect the carboxyl group of threonine . The reaction conditions usually involve anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
In industrial settings, the production of Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester follows similar synthetic routes but on a larger scale . The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides in the presence of coupling reagents like HATU or EDC.
Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic conditions to yield the free carboxyl group.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM) for tert-butyl ester hydrolysis.
Major Products
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino group of threonine.
Peptide: Coupling with other amino acids forms peptide bonds.
Free Carboxyl Group: Hydrolysis of the tert-butyl ester yields the free carboxyl group.
Scientific Research Applications
Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The primary function of Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester is to protect the amino and carboxyl groups of threonine during peptide synthesis . The Fmoc group prevents unwanted reactions at the amino group, while the tert-butyl ester protects the carboxyl group . These protecting groups can be selectively removed under specific conditions, allowing for the controlled synthesis of peptides .
Comparison with Similar Compounds
Similar Compounds
Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-serine tert-Butyl Ester: Similar in structure but with serine instead of threonine.
Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: Another Fmoc-protected amino acid with a methoxy group on the phenylalanine.
Uniqueness
Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester is unique due to its specific use in protecting threonine, an amino acid with a hydroxyl group that can participate in hydrogen bonding and other interactions . This makes it particularly useful in the synthesis of peptides that require precise control over the functional groups .
Properties
IUPAC Name |
tert-butyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-14(25)20(21(26)29-23(2,3)4)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20,25H,13H2,1-4H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRQPSBMLDCJGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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